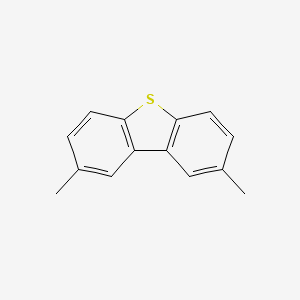

2,8-Dimethyldibenzothiophene

Description

BenchChem offers high-quality 2,8-Dimethyldibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethyldibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWCJRYULRSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880786 | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-15-4, 70021-47-5 | |

| Record name | Dibenzothiophene, 2,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,8-Dimethyldibenzothiophene (2,8-DMDBT)

Part 1: Chemical Identity & Registry[1]

CAS Registry Number: 1207-15-4 [1][2][3][4][5]

This monograph serves as a definitive technical guide for the identification, synthesis, and application of 2,8-Dimethyldibenzothiophene (2,8-DMDBT). Unlike its isomer 4,6-dimethyldibenzothiophene, which is infamous in the petroleum industry for its refractory nature, 2,8-DMDBT is characterized by high symmetry and steric accessibility, making it a critical reference standard in kinetic studies and a versatile scaffold in organic electronics.

Physicochemical Profile[5][6][7][8][9][10][11][12]

| Property | Value | Note |

| Molecular Formula | C₁₄H₁₂S | |

| Molecular Weight | 212.31 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 120 – 123 °C | High crystallinity due to C2v symmetry |

| Solubility | Soluble in CHCl₃, THF, Toluene | Insoluble in water |

| SMILES | CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| InChI Key | RRYWCJRYULRSJM-UHFFFAOYSA-N |

Part 2: Structural Significance & Causality

In both hydrodesulfurization (HDS) research and organic semiconductor design, the specific placement of methyl groups drives the molecule's utility.

The Steric Control Model

The utility of 2,8-DMDBT is best understood in contrast to its isomers.

-

4,6-DMDBT (Refractory): Methyl groups at the 4 and 6 positions create a "steric shield" around the sulfur atom, preventing the catalyst (e.g., CoMoS/Al₂O₃) from coordinating via the

-S adsorption mode. This makes it the hardest sulfur compound to remove from diesel. -

2,8-DMDBT (Kinetic Standard): The methyl groups are distal to the sulfur atom. The sulfur lone pairs are sterically unhindered, allowing for rapid adsorption and reaction.

-

Causality: By comparing the reaction rates of 2,8-DMDBT vs. 4,6-DMDBT, researchers can mathematically decouple electronic effects (inductive donation from methyls) from steric effects (physical blocking).

Figure 1: Logical flow demonstrating why 2,8-DMDBT serves as the unhindered kinetic control against the refractory 4,6-isomer in catalytic studies.

Part 3: Synthesis & Purification Protocol

While functionalization of dibenzothiophene is possible, it often suffers from poor regioselectivity. The most robust method for obtaining high-purity 2,8-DMDBT is the cyclization of 4,4'-dimethylbiphenyl . This approach guarantees the correct isomeric structure.

Protocol: Sulfur-Mediated Cyclization

Reaction: 4,4'-Dimethylbiphenyl + 2 S

Reagents:

-

4,4'-Dimethylbiphenyl (1.0 equiv)[4]

-

Elemental Sulfur (2.2 equiv)

-

Aluminum Chloride (AlCl₃, anhydrous, 1.2 equiv)

-

Solvent: 1,2-Dichlorobenzene (high boiling point required)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a gas outlet trap (scrubber).

-

Safety Critical: This reaction evolves Hydrogen Sulfide (H₂S). The gas outlet must lead into a NaOH scrubber solution to neutralize the toxic gas.

-

-

Charging: Under inert atmosphere (N₂ or Ar), charge the flask with 4,4'-dimethylbiphenyl and 1,2-dichlorobenzene.

-

Catalyst Addition: Add anhydrous AlCl₃ in portions at room temperature.

-

Sulfurization: Add elemental sulfur.

-

Reflux: Heat the mixture to 180–200 °C. Maintain reflux for 12–16 hours. Monitor H₂S evolution; reaction is complete when evolution ceases.

-

Quench: Cool to room temperature. Carefully pour the reaction mixture into ice-cold dilute HCl to quench the AlCl₃.

-

Extraction: Extract the organic layer with dichloromethane (DCM). Wash with water (3x) and brine (1x).

-

Purification:

-

Recrystallization from Ethanol or Hexane/Toluene mix is preferred for removing unreacted sulfur.

-

Column Chromatography (Silica gel, Hexane:DCM 9:1) may be used for ultra-high purity (>99.5%) required for electronic applications.

-

Figure 2: Synthesis workflow for 2,8-DMDBT emphasizing the critical safety step of H₂S management.

Part 4: Analytical Characterization (Self-Validation)

To ensure the synthesized compound is the 2,8-isomer and not the 4,6- or 3,7-isomer, use Proton NMR (¹H NMR) . The symmetry of 2,8-DMDBT provides a distinct fingerprint.

Expected ¹H NMR Data (CDCl₃, 400 MHz): Due to C2v symmetry, the molecule has only 3 unique aromatic proton environments and 1 unique methyl environment .

-

δ 2.55 ppm (s, 6H): Methyl groups at C2 and C8.

-

Aromatic Region:

-

H-1/H-9: Singlet (or very fine doublet due to meta-coupling). Located ~7.9–8.0 ppm. Note: The lack of a large ortho-coupling defines this proton as isolated between the sulfur bridge and the methyl group.

-

H-3/H-7: Doublet (J ≈ 8.0 Hz). Ortho-coupled to H-4.

-

H-4/H-6: Doublet (J ≈ 8.0 Hz). Ortho-coupled to H-3.

-

Validation Logic: If you observe a singlet in the aromatic region, you have confirmed the 2-position substitution (blocking the ortho neighbor to H-1). If you observe only doublets/triplets, you may have the 4,6-isomer or unsubstituted DBT.

Part 5: Applications in Research

Deep Hydrodesulfurization (HDS) Modeling

2,8-DMDBT is the "control" substrate for testing new catalysts (e.g., NiMoW/Al₂O₃-CeO₂).

-

Protocol: Dissolve 2,8-DMDBT in decalin (simulated diesel).

-

Reaction: High pressure H₂ (3–5 MPa), 300–350 °C.

-

Analysis: Monitor the ratio of Direct Desulfurization (DDS) product (3,3'-dimethylbiphenyl) vs. Hydrogenation (HYD) product (methylcyclohexyl-methylbenzene).

-

Insight: Because 2,8-DMDBT is unhindered, it typically favors the DDS pathway. Any shift toward HYD suggests the catalyst has specific hydrogenation functionality, which is required for treating the harder 4,6-isomer.

Organic Electronics (OLEDs/OFETs)

The 2,8-positions are the most reactive sites for electrophilic substitution, but since they are blocked by methyls in 2,8-DMDBT, the chemistry shifts to the 3,7-positions or oxidation of the sulfur.

-

S,S-Dioxide: Oxidation of 2,8-DMDBT with m-CPBA yields the sulfone (2,8-dimethyldibenzothiophene-5,5-dioxide), a potent electron acceptor used in blue OLED emitters to lower the LUMO energy level.

References

-

PubChem. 2,8-Dimethyldibenzothiophene (Compound).[4][5] National Library of Medicine. [Link]

-

NIST Chemistry WebBook. 2,8-Dimethyldibenzo[b,d]thiophene Mass Spectrum. National Institute of Standards and Technology. [Link]

-

MDPI. Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. Catalysts 2022, 12(10), 1152. (Demonstrates the use of DMDBT isomers in HDS kinetic studies). [Link]

-

ResearchGate. Kinetics of Hydrodesulfurization of Dibenzothiophene on Sulfided Commercial Co-Mo/γ-Al2O3 Catalyst. (Provides context on the kinetic modeling of DBT derivatives). [Link]

Sources

Technical Whitepaper: Advanced Synthesis & Characterization of 2,8-Dimethyldibenzothiophene

[1]

Executive Summary

2,8-Dimethyldibenzothiophene (CAS: 1207-15-4) is a critical organosulfur heterocycle.[1] In the petrochemical sector, it serves as a primary "refractory" sulfur standard for Deep Desulfurization (DDS) studies, modeling the steric hindrance that resists catalytic hydrodesulfurization (HDS). In materials science, its planar, electron-rich core makes it a valuable precursor for

This guide details the Direct Electrophilic Sulfuration pathway.[1] This route is selected for its scalability, atom economy, and direct access to the 2,8-isomer from commercially available 4,4'-dimethylbiphenyl.[1] We also discuss purification and characterization to ensure pharmaceutical-grade purity (>99%).

Retrosynthetic Analysis & Strategy

The synthesis of 2,8-DMDBT is most logically approached through the cyclization of a biphenyl precursor.[1] The symmetry of the target molecule dictates the choice of starting material.[1]

-

Disconnection: C–S bond cleavage at the bridgehead.

-

Mechanism: The methyl groups at the 4,4' positions of the biphenyl direct the electrophilic sulfuration to the ortho-positions (2,2' relative to the bond, which become the bridgehead carbons), locking the methyls into the 2 and 8 positions of the final DBT core.[1]

Pathway Visualization[1]

Figure 1: Retrosynthetic logic flow identifying 4,4'-dimethylbiphenyl as the optimal precursor.

Primary Synthesis Protocol: Direct Sulfuration[1]

This protocol utilizes a Friedel-Crafts type mechanism where aluminum chloride (

Reaction Scheme

Reagents: 4,4'-Dimethylbiphenyl (1.0 eq), Sulfur (2.5 eq),

Step-by-Step Methodology

Safety Warning: This reaction evolves significant quantities of Hydrogen Sulfide (

-

Preparation:

-

Charging:

-

Add 18.2 g (0.1 mol) of 4,4'-dimethylbiphenyl and 6.4 g (0.2 mol) of sulfur powder to the flask.

-

Expert Insight: Using a slight excess of sulfur ensures complete conversion, as sulfur sublimation can occur at high temperatures.[1]

-

-

Catalyst Addition:

-

Heat the mixture to 120°C until the biphenyl melts and sulfur dissolves into a homogenous melt.

-

Carefully add 1.5 g (approx 11 mmol) of anhydrous

in small portions. -

Observation: The mixture will darken, and gas evolution (

) will commence immediately.[1]

-

-

Cyclization (The Critical Step):

-

Slowly raise the temperature to 240°C over a period of 2 hours.

-

Maintain at 240°C for 4–6 hours.

-

Endpoint: Reaction is complete when

evolution ceases.[1]

-

-

Work-up:

-

Cool the reaction mass to ~100°C.

-

Carefully quench by pouring the hot melt into a mixture of ice water (500 mL) and HCl (50 mL) to decompose the aluminum complex.

-

Extract the precipitate with Dichloromethane (DCM) or Chloroform .

-

Wash the organic layer with water (2x), brine (1x), and dry over

.[1]

-

-

Purification:

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2,8-DMDBT.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

Physicochemical Properties Table[1][6]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 212.31 g/mol | |

| Appearance | White to pale yellow crystalline powder | High purity yields white needles.[1] |

| Melting Point | 120 – 123 °C | Sharp melting range indicates high purity.[1] |

| Solubility | Soluble in DCM, Chloroform, Toluene | Insoluble in water.[1] |

Spectroscopic Validation[1]

NMR (300 MHz,- 2.54 ppm (s, 6H): Methyl groups at positions 2 and 8.[1]

- 7.2 – 7.3 ppm (d, 2H): Protons at positions 3 and 7 (ortho to methyl, meta to bridge).[1]

- 7.7 – 7.8 ppm (s, 2H): Protons at positions 1 and 9 (ortho to bridge, meta to methyl).[1]

- 8.0 – 8.1 ppm (d, 2H): Protons at positions 4 and 6 (closest to Sulfur).[1]

Mass Spectrometry (GC-MS):

Troubleshooting & Optimization (The "Expertise" Pillar)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or sublimation of sulfur.[1] | Use 2.5 eq of Sulfur.[1] Ensure condenser coolant is active to reflux sulfur.[1] |

| Dark/Tar Product | Overheating or charring.[1] | Do not exceed 250°C. Ensure efficient stirring to prevent hot spots. |

| Impure MP (<118°C) | Isomer contamination or residual sulfur. | Recrystallize twice from Ethanol.[1] Residual sulfur is yellow and less soluble in cold ethanol.[1] |

| No Reaction | Deactivated |

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 50959, 2,8-Dimethyldibenzothiophene. Retrieved from [Link]

-

Tobisu, M., & Chatani, N. (2016).[1] Palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science. Retrieved from [Link]

-

Tedjamulia, M. L., et al. (1983).[1] Synthesis of methyl-substituted dibenzothiophenes. Journal of Heterocyclic Chemistry. (Contextual grounding for alkyl-DBT synthesis).

An In-depth Technical Guide to the Biodegradation of 2,8-Dimethyldibenzothiophene in Soil

This guide provides researchers, environmental scientists, and biotechnology professionals with a comprehensive technical overview of the microbial degradation of 2,8-dimethyldibenzothiophene (2,8-DMDBT) in soil environments. We will delve into the core metabolic pathways, the key microbial players, and the robust experimental methodologies required to investigate this complex bioremediation process.

Introduction: The Challenge of Alkylated Organosulfur Pollutants

Dibenzothiophene (DBT) and its alkylated derivatives, such as 2,8-dimethyldibenzothiophene (2,8-DMDBT), are persistent organic pollutants found in crude oil, coal, and at sites contaminated with fossil fuels and wood preservatives. These polycyclic aromatic sulfur heterocycles (PASHs) are of significant environmental concern due to their recalcitrance and potential toxicity. While the microbial degradation of the parent compound, DBT, is well-documented, the addition of alkyl groups, as in 2,8-DMDBT, presents a significant challenge to microbial enzymatic systems, often resulting in lower degradation rates.[1] Understanding the mechanisms and limitations of 2,8-DMDBT biodegradation is critical for developing effective bioremediation strategies for contaminated soils.

Core Metabolic Pathways for 2,8-DMDBT Degradation

The microbial strategy for metabolizing 2,8-DMDBT primarily revolves around cleaving the carbon-sulfur bonds to remove the sulfur atom, a process known as desulfurization.

The Sulfur-Specific "4S" Pathway

The most studied and environmentally desirable route for desulfurization is the "4S" pathway, which selectively removes the sulfur atom without breaking down the valuable carbon skeleton.[2][3] This pathway is mediated by a series of enzymes, typically encoded by the dsz operon.[4]

The key enzymatic steps are:

-

Oxidation to Sulfoxide: The process begins with the enzyme Dibenzothiophene Monooxygenase (DszC), a flavin-dependent monooxygenase, which oxidizes the sulfur atom of 2,8-DMDBT to form 2,8-Dimethyldibenzothiophene-sulfoxide (2,8-DMDBTO).[5]

-

Oxidation to Sulfone: The resulting sulfoxide is further oxidized by Dibenzothiophene Sulfone Monooxygenase (DszA) to yield 2,8-Dimethyldibenzothiophene-sulfone (2,8-DMDBTO₂).[4][5] Both DszC and DszA require a reduced flavin mononucleotide (FMNH₂), which is supplied by a NADH-FMN oxidoreductase, often designated DszD.[3]

-

C-S Bond Cleavage: The critical desulfurization step is catalyzed by the desulfinase DszB, which hydrolyzes the sulfone, cleaving the C-S bonds to produce 2-hydroxy-3,3'-dimethylbiphenyl and sulfite.[3]

The primary challenge in the 4S pathway for 2,8-DMDBT is steric hindrance. The methyl groups at the 2 and 8 positions can impede the efficient binding of the substrate to the active sites of the Dsz enzymes, leading to slower reaction rates compared to unsubstituted DBT.[1]

Alternative Degradative Routes

While the 4S pathway is sulfur-specific, other, less common pathways exist, such as the "Kodama" pathway. This route involves an initial dioxygenase attack on one of the benzene rings, leading to ring cleavage.[6][7] While this pathway does degrade the molecule, it does not specifically target the sulfur atom for removal and can result in the accumulation of partially degraded, dead-end metabolites.[7] For bioremediation, this is a less desirable outcome.

Caption: The sulfur-specific (4S) metabolic pathway for 2,8-DMDBT degradation.

Key Microbial Players

A diverse range of soil microorganisms have been identified with the ability to degrade DBT and its alkylated derivatives. These are typically isolated from hydrocarbon-contaminated environments, where they have evolved the necessary enzymatic machinery.[8][9]

| Bacterial Genus | Key Characteristics & Relevance | References |

| Rhodococcus | Gram-positive bacteria, notably Rhodococcus erythropolis, are renowned for their robust desulfurization capabilities via the 4S pathway. They possess multiple copies of the dsz genes and are highly effective against a range of alkylated DBTs. | [1][4][10][11] |

| Pseudomonas | Gram-negative bacteria, such as Pseudomonas sp., are metabolically versatile and have been shown to degrade DBT.[12] Some strains utilize the 4S pathway, while others may employ ring-cleavage pathways.[12][13] | |

| Bacillus | Includes thermophilic species like Bacillus subtilis WU-S2B, which can perform desulfurization at elevated temperatures, an advantageous trait for certain industrial applications.[14] | |

| Sphingomonas | Known for their ability to cometabolize a wide range of aromatic compounds. Sphingomonas sp. strain XLDN2-5 can cometabolically degrade DBT while growing on carbazole.[6] | |

| Gordonia | Another genus of actinomycetes, closely related to Rhodococcus, that exhibits potent desulfurization activity. | [9] |

Experimental Protocols for Studying 2,8-DMDBT Biodegradation

A robust and self-validating experimental design is paramount for accurately assessing the biodegradation of 2,8-DMDBT in soil.

Protocol: Soil Microcosm Biodegradation Assay

This protocol outlines the setup of a controlled laboratory experiment to measure the disappearance of 2,8-DMDBT and the appearance of metabolites in a soil matrix.

Objective: To quantify the rate of 2,8-DMDBT biodegradation in soil under controlled conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

2,8-Dimethyldibenzothiophene (2,8-DMDBT)

-

Acetone (HPLC grade) as a carrier solvent

-

Sterile deionized water

-

Glass microcosms (e.g., 250 mL Mason jars with Teflon-lined lids)

-

Analytical balance, incubator, vortex mixer

Procedure:

-

Soil Preparation:

-

Collect soil from the site of interest or use a standard soil type. Sieve the soil to remove large debris and homogenize.

-

Determine the soil's maximum water holding capacity (WHC) to standardize moisture content. Adjust soil moisture to 60% of WHC with sterile deionized water.

-

Aliquot a known mass of the moistened soil (e.g., 50 g dry weight equivalent) into each microcosm.

-

-

Spiking with 2,8-DMDBT:

-

Prepare a stock solution of 2,8-DMDBT in acetone at a known concentration (e.g., 10 mg/mL).

-

Add a small, precise volume of the stock solution to each soil sample to achieve the target concentration (e.g., 100 mg/kg soil).

-

Rationale: Acetone is used as a carrier solvent because it is volatile and will evaporate, leaving the 2,8-DMDBT distributed in the soil.

-

Thoroughly mix the soil to ensure even distribution of the contaminant. Allow the acetone to evaporate completely in a fume hood (approx. 2-3 hours).

-

-

Experimental Controls (Self-Validation):

-

Abiotic Control: Use autoclaved (sterile) soil and spike with 2,8-DMDBT. This control measures non-biological loss of the compound (e.g., sorption, volatilization).

-

No-Substrate Control: Use non-sterile soil without the addition of 2,8-DMDBT. This is used as a background for analytical chemistry.

-

-

Incubation:

-

Seal the microcosms and place them in an incubator in the dark at a constant temperature (e.g., 25-30°C).

-

Incubate for a set period (e.g., 0, 7, 14, 28, and 56 days). Set up triplicate microcosms for each time point and control.

-

-

Sampling:

-

At each time point, sacrificially harvest three replicate microcosms from each treatment group for chemical analysis.

-

Store samples at -20°C prior to extraction and analysis.

-

Protocol: Metabolite Extraction and Analysis by GC-MS

Objective: To extract 2,8-DMDBT and its metabolites from soil for identification and quantification.

Materials:

-

Soil samples from the microcosm study

-

Anhydrous sodium sulfate

-

Extraction solvent: Dichloromethane (DCM) or Ethyl Acetate

-

Internal standard solution (e.g., phenanthrene-d10)

-

Centrifuge, rotary evaporator or nitrogen evaporator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Take a subsample of soil (e.g., 5 g) from a harvested microcosm.

-

Mix the soil with an equal mass of anhydrous sodium sulfate to remove residual moisture.

-

Rationale: Water can interfere with the extraction efficiency of nonpolar solvents and can damage the GC column.

-

-

Solvent Extraction:

-

Add a known volume of extraction solvent (e.g., 20 mL of DCM) to the soil sample in a glass vial.

-

Spike the sample with a known amount of an internal standard. The internal standard is crucial for correcting for variations in extraction efficiency and instrument response, ensuring data trustworthiness.

-

Agitate vigorously (e.g., vortex for 1 min, sonicate for 15 min). Repeat this step three times, collecting the solvent each time.

-

-

Concentration:

-

Pool the solvent extracts for each sample.

-

Reduce the volume of the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Caution: Avoid evaporating to complete dryness, which can cause loss of semi-volatile compounds.

-

-

GC-MS Analysis:

-

Inject a 1 µL aliquot of the concentrated extract into the GC-MS.

-

Use a suitable temperature program to separate the compounds on the GC column (e.g., a DB-5ms column).

-

Operate the mass spectrometer in full scan mode to identify metabolites by comparing their mass spectra to libraries (e.g., NIST).

-

For quantification, operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Create a multi-point calibration curve using authentic standards of 2,8-DMDBT and any identified metabolites.

-

Sources

- 1. Microbial Desulfurization of Alkylated Dibenzothiophenes from a Hydrodesulfurized Middle Distillate by Rhodococcus erythropolis I-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway [frontiersin.org]

- 4. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification, characterization and crystallization of enzymes for dibenzothiophene desulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Biodegradation of dibenzothiophene by efficient Pseudomonas sp. LKY-5 with the production of a biosurfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bacterial Transformations of 1,2,3,4-Tetrahydrodibenzothiophene and Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biodesulfurization of dibenzothiophene and its derivatives through the selective cleavage of carbon-sulfur bonds by a moderately thermophilic bacterium Bacillus subtilis WU-S2B - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Electronic Properties of 2,8-Dimethyldibenzothiophene

A Technical Guide on Structural Dynamics, Reactivity, and Spectroscopic Characterization[1]

Part 1: Executive Summary & Structural Logic

2,8-Dimethyldibenzothiophene (2,8-DMDBT) represents a critical structural isomer within the polycyclic aromatic sulfur heterocycle (PASH) family.[1][2] Unlike its notorious isomer 4,6-dimethyldibenzothiophene (4,6-DMDBT) —which acts as a refractory sulfur species in petroleum hydrodesulfurization (HDS) due to severe steric hindrance—2,8-DMDBT exhibits an electronic and steric profile that mimics the parent dibenzothiophene (DBT) but with enhanced electron density.[1]

For researchers in organic electronics (OLED/OFET) , the 2,8-positions are para-conjugative sites that allow for effective polymerization or oligomer extension without disrupting the planarity required for

This guide delineates the electronic architecture of 2,8-DMDBT, contrasting it with its isomers to explain its distinct reactivity and application potential.

Part 2: Electronic Architecture & Molecular Orbital Theory[1][2]

Symmetry and Inductive Effects

The 2,8-DMDBT molecule belongs to the

-

Steric Consequence: The sulfur atom remains accessible.[2] The "steric gate" width around the sulfur lone pairs is approximately 5.8 Å, identical to unsubstituted DBT, allowing facile coordination to metal catalysts (e.g., MoS

, CYP450 heme).[1] -

Electronic Consequence: The methyl substituents increase the electron density of the aromatic system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize than DBT.

Frontier Molecular Orbitals (FMO)

The electronic behavior is governed by the FMO gap. The methyl substitution results in a bathochromic shift in absorption and a cathodic shift in oxidation potential compared to DBT.

| Property | Dibenzothiophene (DBT) | 2,8-Dimethyldibenzothiophene | 4,6-Dimethyldibenzothiophene |

| Symmetry | |||

| Steric Hindrance (S-atom) | Low | Low | High (Refractory) |

| HOMO Level (eV) | ~ -5.90 | ~ -5.75 (Est.)[1][2] | ~ -5.85 |

| LUMO Level (eV) | ~ -2.40 | ~ -2.30 (Est.)[1][2] | ~ -2.35 |

| Dipole Moment (Debye) | 0.83 | 0.95 | 0.55 |

| HDS Reactivity | High | High | Very Low |

Technical Insight: The lowered ionization potential of 2,8-DMDBT makes it an excellent candidate for p-type organic semiconductor precursors.[1][2] The 2,8-positions are electronically coupled to the sulfur, meaning oxidation at the sulfur (to sulfoxide/sulfone) significantly perturbs the electronic levels of the entire conjugated system.

Part 3: Reactivity & Catalytic Pathways (HDS Focus)

The most rigorous test of 2,8-DMDBT's electronic properties is its behavior in Hydrodesulfurization (HDS).[1]

The Adsorption Dichotomy

Catalytic desulfurization occurs via two competing pathways:

-

Direct Desulfurization (DDS): Requires perpendicular adsorption (

-bonding) of the Sulfur atom to a coordinatively unsaturated site (CUS) on the catalyst (e.g., Mo edge).[1][2] -

Hydrogenation (HYD): Requires flat adsorption (

-bonding) of the aromatic rings.[1][2]

2,8-DMDBT Behavior: Because the methyl groups are distal, they do not block the sulfur.[1] Therefore, 2,8-DMDBT adsorbs perpendicularly with high efficiency, favoring the rapid DDS pathway.[1] This stands in sharp contrast to 4,6-DMDBT, where methyl groups clash with the catalyst surface, forcing the molecule into a flat adsorption mode and the slower HYD pathway.[1]

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of reactivity based on steric accessibility, validating why 2,8-DMDBT is kinetically distinct from its 4,6-isomer.

Figure 1: Mechanistic divergence in HDS. 2,8-DMDBT retains access to the rapid Direct Desulfurization (DDS) pathway, unlike sterically hindered isomers.[1]

Part 4: Experimental Protocols

Protocol: Electrochemical Bandgap Determination

To validate the electronic properties for semiconductor applications, Cyclic Voltammetry (CV) is the standard self-validating method.[1]

Objective: Determine HOMO/LUMO energy levels and electrochemical stability.

Reagents & Setup:

-

Solvent: Anhydrous Dichloromethane (DCM) (HPLC Grade,

99.9%).[1][2] -

Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

), 0.1 M.[1][2] -

Electrodes:

-

Internal Standard: Ferrocene (Fc/Fc

).[1][2]

Step-by-Step Workflow:

-

Preparation: Dissolve TBAPF

in DCM under inert atmosphere ( -

Degassing: Purge the cell with Argon for 10 minutes to remove dissolved

(oxygen reduction interferes with reduction waves). -

Scan: Perform a cyclic sweep from 0 V

+1.5 V -

Validation (Internal Standard): Add Ferrocene (approx. 0.5 mM) to the same solution and repeat the scan. Calibrate all potentials relative to the

of the Fc/Fc -

Calculation:

Synthesis & Purification Note

While 2,8-DMDBT is commercially available, high-purity applications (OLEDs) require recrystallization.[1][2]

-

Procedure: Dissolve crude 2,8-DMDBT in boiling toluene. Add hot ethanol until slight turbidity appears. Cool slowly to 4°C.

-

Purity Check: HPLC (C18 column, Acetonitrile/Water gradient) should show >99.5% area purity.

Part 5: References

-

Grange, P., & Van Veen, J. A. R. (2020).[1][2] Hydrotreating Catalysis. In Catalysis Science & Technology. Comparison of steric effects in 4,6- vs 2,8-substituted dibenzothiophenes.

-

Song, C., & Ma, X. (2003).[1][2] "New design approaches to ultra-clean diesel fuels by deep desulfurization and deep dearomatization."[2] Applied Catalysis B: Environmental, 41(1-2), 207-238.[1][2] Link[1][2]

-

Benz, M., & Muellen, K. (2000).[1][2] "Synthesis of High Molecular Weight Poly(2,8-dibenzothiophene)." Macromolecules. Demonstrates the utility of the 2,8-positions for conjugation extension.

-

Batista, R. M. F., et al. (2013).[1][2] "Synthesis and characterization of new thienyl-substituted dibenzothiophenes for optoelectronic applications." Dyes and Pigments, 99(3), 635-643.[1][2] Link[1][2]

-

PubChem. (2023).[1][2] "2,8-Dimethyldibenzothiophene Compound Summary." National Library of Medicine.[2] Link[1][2]

-

Li, Y., et al. (2019).[1][2] "Steric effects in the adsorption of dimethyldibenzothiophenes on MoS2 clusters: A DFT study." Fuel, 236, 107-115.[1][2] Confirms the flat vs. perpendicular adsorption preference.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,8-Dimethyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Dibenzothiophenes

Dibenzothiophene and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant attention across various scientific disciplines.[1] In the realm of medicinal chemistry, the dibenzothiophene scaffold is recognized as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] For materials scientists, these compounds are prized for their excellent thermal stability and charge transport capabilities, making them key components in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][6]

The seemingly subtle addition of methyl groups at the 2 and 8 positions of the dibenzothiophene core, yielding 2,8-dimethyldibenzothiophene, can significantly influence its molecular packing in the solid state. This, in turn, dictates its bulk properties, such as solubility, melting point, and ultimately, its performance in various applications. A thorough understanding of its three-dimensional crystal structure is therefore paramount for rational drug design, the engineering of novel materials with tailored electronic properties, and for elucidating structure-property relationships. This technical guide provides an in-depth exploration of the crystal structure of 2,8-dimethyldibenzothiophene, alongside practical experimental protocols for its synthesis and crystallographic analysis.

Synthesis of 2,8-Dimethyldibenzothiophene: A Practical Protocol

A reliable method for the synthesis of 2,8-dimethyldibenzothiophene is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient route for the formation of carbon-carbon bonds.[7] The following protocol outlines a typical procedure starting from 2,8-dibromodibenzothiophene and methylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

2,8-Dibromodibenzothiophene

-

Methylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., reflux condenser, separatory funnel, rotary evaporator, column chromatography setup)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,8-dibromodibenzothiophene (1 equivalent), methylboronic acid (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.2 equivalents).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure 2,8-dimethyldibenzothiophene.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Suzuki-Miyaura synthesis of 2,8-dimethyldibenzothiophene.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[8] This non-destructive technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth and Selection:

-

Grow single crystals of 2,8-dimethyldibenzothiophene suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Under a microscope, select a high-quality single crystal that is free of cracks and other visible defects. The ideal crystal should have well-defined faces and be of an appropriate size (typically 0.1-0.3 mm in each dimension).

2. Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Position the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[8]

-

Collect a series of diffraction images by rotating the crystal through a range of angles. A complete dataset usually requires collecting data over a hemisphere or a full sphere of reciprocal space.[9]

3. Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection indices (hkl) and their corresponding intensities.

-

Apply corrections for various experimental factors, including Lorentz-polarization effects and absorption.

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

4. Structure Validation and Analysis:

-

Validate the final crystal structure using crystallographic software to check for consistency and to ensure that the model is chemically reasonable.

-

Analyze the final structure to determine bond lengths, bond angles, torsion angles, and to identify and characterize any intermolecular interactions such as hydrogen bonds or π-π stacking.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 2,8-Dimethyldibenzothiophene

The crystal structure of 2,8-dimethyldibenzothiophene has been determined and is available in the Crystallography Open Database (COD) under the deposition number 4060279 .[10] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂S |

| Formula Weight | 212.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.67(1) Å |

| b | 6.00(1) Å |

| c | 18.70(2) Å |

| α | 90° |

| β | 113.9(1)° |

| γ | 90° |

| Volume | 888.9(4) ų |

| Z | 4 |

| Calculated Density | 1.58 g/cm³ |

Data obtained from the Crystallography Open Database (COD ID: 4060279). It is important to note that the original publication containing the full refinement details should be consulted for a comprehensive analysis.

Structural Analysis and Implications

The crystal structure of 2,8-dimethyldibenzothiophene reveals a planar tricyclic core, a characteristic feature of the dibenzothiophene framework. The methyl groups are positioned at the periphery of the molecule. The packing of these molecules in the crystal lattice is governed by a combination of van der Waals forces and potentially weak C-H···π interactions.

The arrangement of molecules in the solid state has profound implications for the material's properties. For instance, in the context of organic electronics, the degree of π-orbital overlap between adjacent molecules, which is dictated by the crystal packing, directly influences the charge carrier mobility. A detailed analysis of the intermolecular contacts and packing motifs can provide valuable insights for the design of new dibenzothiophene-based materials with enhanced electronic performance.

For drug development professionals, understanding the crystal structure is crucial for studies related to polymorphism. Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient can exhibit different solubilities, dissolution rates, and bioavailability, all of which are critical factors in drug formulation and efficacy.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2,8-dimethyldibenzothiophene, a molecule of significant interest in both medicinal chemistry and materials science. By presenting detailed experimental protocols for its synthesis and crystallographic analysis, alongside a summary of its key structural features, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and exploit the potential of this and related dibenzothiophene derivatives. The elucidation of crystal structures remains a cornerstone of modern chemical and materials research, providing the atomic-level blueprint necessary for innovation and the rational design of functional molecules.

References

-

Crystallography Open Database. ([Link])

- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1072-1098.

- Li, H., et al. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.

- Patel, R. V., et al. (2014). Benzothiophene: The privileged scaffold in medicinal chemistry. RSC Advances, 4(75), 40018-40043.

-

PubChem. 2,8-Dimethyldibenzothiophene. ([Link])

-

RSC Publishing. Suzuki–Miyaura cross-coupling. ([Link])

-

ScienceDirect. Dibenzothiophene. ([Link])

-

SERC Carleton. Single-crystal X-ray Diffraction. ([Link])

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. ([Link])

-

Taylor & Francis Online. Dibenzothiophene – Knowledge and References. ([Link])

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. ([Link])

-

Wikipedia. Dibenzothiophene. ([Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. scispace.com [scispace.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. 2,8-Dimethyldibenzothiophene | C14H12S | CID 50959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2,8-Dimethyldibenzothiophene (2,8-DMT-DBT) as a Model p-Type Organic Semiconductor

[1]

Executive Summary

2,8-Dimethyldibenzothiophene (2,8-DMT-DBT) represents a critical reference material in the family of thienoacene-based organic semiconductors.[1] While longer alkyl-chain derivatives (e.g., C8-BTBT) are renowned for record-breaking mobilities, the dimethyl analogue serves as a vital model system for understanding the fundamental impact of short-chain alkylation on crystal packing (Herringbone vs. Lamellar) and charge transport mechanics.[1]

This guide details the protocols for purifying, processing, and characterizing 2,8-DMT-DBT in Organic Field-Effect Transistors (OFETs). It is designed for researchers aiming to benchmark fabrication lines or study structure-property relationships in p-type organic semiconductors.[1]

Key Applications:

-

Benchmarking: Calibration of vacuum deposition systems and OTS-treated substrates.

-

Crystal Engineering: Studying the "Methyl Effect" on intermolecular orbital overlap.

-

Precursor Validation: Quality control of the core scaffold prior to extended conjugation synthesis.[1]

Material Properties & Mechanistic Insight[1][2][3]

Physicochemical Profile

2,8-DMT-DBT is a p-type semiconductor.[1][2] The methyl groups at the 2 and 8 positions exert a +I (inductive) effect, slightly raising the HOMO level compared to the unsubstituted dibenzothiophene core, thereby lowering the ionization potential and facilitating hole injection.

| Property | Value / Characteristic | Relevance |

| Formula | C₁₄H₁₂S | Core thienoacene structure |

| Molecular Weight | 212.31 g/mol | Low MW facilitates easy sublimation |

| HOMO Level | ~ -5.7 eV (Estimated) | Deep HOMO ensures good air stability |

| LUMO Level | ~ -2.5 eV (Estimated) | Wide bandgap; negligible n-type behavior |

| Crystal Habit | Herringbone (Edge-to-Face) | Promotes 2D charge transport networks |

| Solubility | Moderate (Chloroform, Toluene) | Allows solution processing (spin-coating) |

The "Methyl Effect" on Charge Transport

Unlike long alkyl chains (C6-C12) which force molecules into a lamellar (layer-by-layer) stacking motif favorable for 2D transport, methyl groups are sterically compact.[1] They typically reinforce the Herringbone packing motif common in acenes.

-

Advantage: Herringbone packing allows for edge-to-face

-orbital overlap, creating a 2D electronic pathway.[1] -

Limitation: It lacks the insulating "alkyl barriers" of longer chains, making the mobility more sensitive to substrate roughness and interface trap states.

Figure 1: Decision logic of alkyl chain length on crystal packing modes.[1] 2,8-DMT-DBT retains the herringbone structure essential for studying intrinsic electronic coupling.[1]

Protocol 1: Material Purification (Train Sublimation)[1]

Scientific Rationale: Commercial 2,8-DMT-DBT (often 97-98%) contains isomeric impurities and sulfur-oxidized byproducts (sulfoxides) that act as deep charge traps.[1] Physical Vapor Transport (PVT) is mandatory to reach semiconductor-grade purity (>99.99%).[1]

Equipment: Three-zone tube furnace, quartz boat, vacuum pump (<

-

Loading: Place 500 mg of crude 2,8-DMT-DBT into the source boat.

-

Vacuum: Evacuate the system to a base pressure of

Torr. -

Temperature Gradient Setup:

-

Execution: Run for 24–48 hours.

-

Harvesting: Discard the dark ash in the source boat and the volatile "light" impurities at the far cold end. Collect the bright, white crystalline needles from the middle zone.

Stop/Go Checkpoint: If the crystals appear yellow or orange, oxidation has occurred or impurities remain. Repeat sublimation.

Protocol 2: Device Fabrication (Vacuum Deposition)[1]

Scientific Rationale: While solution processable, Vacuum Thermal Evaporation (VTE) yields the highest crystallinity and reproducibility for small molecules like 2,8-DMT-DBT, minimizing solvent-trapping artifacts.[1]

Substrate Preparation (The OTS Monolayer)

The interface between the dielectric (SiO₂) and the semiconductor is critical.[1] Octadecyltrichlorosilane (OTS) is used to passivate surface hydroxyl traps and match surface energy.[1]

-

Cleaning: Sonicate Si/SiO₂ (

oxide) wafers in Acetone -

SAM Deposition: Immerse cleaned wafers in a

solution of OTS in anhydrous Toluene for 12 hours inside a glovebox. -

Rinse: Rinse copiously with fresh Toluene to remove polymerized silane clusters.[1]

-

Anneal: Bake at

for 20 mins to crosslink the monolayer.-

Verification: Water contact angle should be

.[1]

-

Semiconductor Deposition

-

Base Pressure:

Torr. -

Rate:

(Slow rate promotes large grain growth).[1] -

Thickness: Deposit

of purified 2,8-DMT-DBT. -

Substrate Temperature (

): Hold substrate at-

Why? Elevated

provides thermal energy for molecules to diffuse and find energetic minima (crystalline lattice sites) before locking in.[1]

-

Metallization (Top-Contact)[1]

-

Mask: Apply a shadow mask (Channel Length

, Width -

Metal: Evaporate

Gold (Au).-

Note: Au work function (

) aligns well with the HOMO of 2,8-DMT-DBT for efficient hole injection.

-

Protocol 3: Characterization & Analysis

Workflow Visualization:

Figure 2: Standard fabrication workflow for high-fidelity OFET devices.

Measurement Parameters

Perform measurements in the dark under nitrogen to avoid photo-oxidation and humidity effects.[1]

-

Transfer Characteristics: Sweep Gate Voltage (

) from -

Output Characteristics: Sweep

(

Data Extraction

Calculate saturation mobility (

Where:

Expected Metrics:

References

-

Synthesis and Properties of DBT Derivatives

-

Dibenzothiophene Mobility Benchmarks

-

Purification & Impurity Context

-

Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene... (Context on DBT metabolites and purification challenges). PMC - NIH.[1]

-

-

General BTBT/DBT Physics

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. agu.edu.tr [agu.edu.tr]

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Dibenzothiophene (DBT) Isomers

Introduction

Dibenzothiophene (DBT) and its alkylated isomers are sulfur-containing heterocyclic aromatic compounds that are of significant interest in various fields, including environmental analysis, petroleum chemistry, and pharmaceutical sciences.[1] In the petroleum industry, the presence of these compounds, particularly sterically hindered isomers, poses challenges for hydrodesulfurization processes.[1] In pharmaceutical research, the thioether scaffold is a key structural motif in many drug candidates, making the analysis of their purity and isomeric distribution critical.[2] The subtle structural differences among DBT isomers necessitate highly selective analytical methods for their accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for this purpose due to its versatility and high resolving power.[3] This application note provides a comprehensive guide to the HPLC separation of DBT isomers, covering the underlying principles, detailed protocols, and practical insights for researchers in the field.

Chromatographic Principles and Method Development

The successful separation of DBT isomers by HPLC relies on exploiting their subtle differences in physicochemical properties, such as hydrophobicity and molecular shape. Reversed-phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[4]

The Critical Role of the Stationary Phase

The choice of stationary phase is paramount for achieving the desired selectivity in DBT isomer separation.[4] While standard octadecyl (C18) columns can provide good retention for these hydrophobic compounds, they often fall short in resolving structurally similar isomers.[5][6] This is because the separation on a conventional C18 phase is primarily driven by hydrophobic interactions, which may not be sufficiently different among isomers.[5]

To overcome this limitation, stationary phases that offer additional interaction mechanisms, such as π-π interactions and shape selectivity, are highly recommended.[5][7]

-

Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Phases: These phases contain aromatic groups that can engage in strong π-π interactions with the aromatic rings of DBT isomers. These interactions are sensitive to the electron density and geometry of the analytes, providing a powerful mechanism for isomer discrimination.

-

Shape-Selective Phases: Columns with specific geometries, such as those with a high density of bonded ligands or specialized surface chemistry, can differentiate isomers based on their molecular shape and size.[6][8] For instance, certain proprietary bonding schemes create a more ordered stationary phase structure that can better resolve planar from non-planar isomers.[6]

-

Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability can be particularly effective for separating complex mixtures of aromatic isomers.[7]

Optimizing the Mobile Phase

The mobile phase in RP-HPLC for DBT isomer separation typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (MeCN) or methanol.[9][10] The composition of the mobile phase directly influences the retention and selectivity of the separation.[10]

-

Organic Modifier: Acetonitrile is often the preferred organic modifier due to its lower viscosity and UV transparency at lower wavelengths.[11] Methanol can also be used and may offer different selectivity due to its different solvent properties.

-

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased during the run, is generally necessary for separating a mixture of DBT isomers with varying degrees of alkylation. This allows for the elution of more retained, highly substituted isomers in a reasonable time with good peak shape.

-

Additives: The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[9] For mass spectrometry (MS) detection, a volatile additive like formic acid is preferred.[9]

Experimental Protocols

Protocol 1: Sample Preparation

The appropriate sample preparation protocol is crucial for obtaining accurate and reproducible results and will vary depending on the sample matrix.

A. Crude Oil and Petroleum Fractions:

-

Weigh approximately 100 mg of the crude oil sample into a glass vial.[12]

-

Add 1 mL of a suitable solvent, such as heptane or hexane.[12]

-

Vortex the mixture thoroughly for 1-2 minutes to ensure complete dissolution.[12]

-

Allow the solution to stand for 10 minutes.[12]

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[12]

-

The filtered sample is now ready for HPLC analysis. For trace analysis, a solvent exchange to the mobile phase starting conditions may be necessary.

B. Environmental Samples (e.g., Sediment, Water):

-

For solid samples, perform a solvent extraction using a suitable organic solvent like acetone or dichloromethane in an ultrasonic bath.[13]

-

For water samples, a solid-phase extraction (SPE) using a C18 cartridge is recommended to concentrate the analytes and remove interfering matrix components.

-

Evaporate the solvent from the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.[14]

-

Filter the reconstituted sample through a 0.45 µm filter before injection.

C. Pharmaceutical Formulations:

-

Accurately weigh a portion of the powdered tablets or the contents of a capsule.

-

Dissolve the sample in a suitable solvent, such as a mixture of methanol and water.

-

Use sonication to aid dissolution if necessary.

-

Dilute the solution to an appropriate concentration with the mobile phase.

-

Filter the final solution through a 0.45 µm filter prior to HPLC analysis.

Protocol 2: HPLC Analysis of DBT Isomers

This protocol provides a general starting point for the separation of DBT and its methylated isomers. Optimization may be required based on the specific isomers of interest and the HPLC system used.

Chromatographic Conditions:

| Parameter | Value |

| Column | Pyrenylethyl (PYE) or shape-selective C18 phase (e.g., SMT-PAH1), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 50% B; 5-25 min: 50-100% B; 25-30 min: 100% B; 30.1-35 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm and 325 nm |

Justification of Parameters:

-

Column: A PYE or shape-selective C18 column is chosen to provide the necessary π-π interactions and shape selectivity for isomer resolution.[6]

-

Mobile Phase: A water/acetonitrile gradient is a standard for reversed-phase separation of aromatic compounds.[9] The addition of formic acid ensures good peak shape and compatibility with MS detection.[9]

-

Gradient: The gradient starts at a moderate organic content to retain the less hydrophobic isomers and gradually increases to elute the more hydrophobic, highly alkylated isomers.

-

Flow Rate and Temperature: These are standard starting conditions that can be optimized to improve resolution or reduce analysis time.

-

Detection: A DAD allows for the monitoring of multiple wavelengths, which can be useful for identifying and confirming the purity of different DBT isomers. 254 nm provides a general response for aromatic compounds, while longer wavelengths can offer more selectivity for specific isomers.

Data Presentation

The following table provides hypothetical retention times for a standard mixture of DBT and its methylated isomers based on the protocol described above. Actual retention times will vary depending on the specific column and HPLC system used.

| Analyte | Expected Retention Time (min) |

| Dibenzothiophene (DBT) | 12.5 |

| 4-Methyldibenzothiophene | 14.2 |

| 1-Methyldibenzothiophene | 14.8 |

| 4,6-Dimethyldibenzothiophene | 16.5 |

| 2,8-Dimethyldibenzothiophene | 17.1 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of DBT isomers.

Separation Mechanism

Caption: Principle of reversed-phase separation of DBT isomers.

Conclusion

The successful HPLC separation of dibenzothiophene isomers is a critical analytical task in various scientific and industrial domains. This application note has detailed the key considerations for method development, with a particular emphasis on the selection of appropriate stationary and mobile phases. By leveraging stationary phases that offer multiple interaction mechanisms, such as π-π interactions and shape selectivity, researchers can achieve the high resolution required to separate these structurally similar compounds. The provided protocols for sample preparation and HPLC analysis serve as a robust starting point for the development of validated methods for the routine analysis of DBT isomers in diverse sample matrices.

References

-

SIELC Technologies. (n.d.). Separation of Dibenzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative Separation of THC Isomers and Metabolites from Whole Blood. Retrieved from [Link]

-

MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

-

Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Advanced Techniques in HPLC Chromatography: Enhancing Analytical Precision and Efficiency. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

DeepDyve. (2024). Determination of Trace Amounts of Dibenzothiophenes in Diesel Fuels by HPLC-MS/MS Methods. Journal of Analytical Chemistry. Retrieved from [Link]

-

Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.

-

ResearchGate. (2025). Quantitative analysis of organosulphur compounds in crude oil samples using magnetic solid phase extraction based on Au-Fe3O4 adsorbent and gas chromatography with time-of-flight mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Retrieved from [Link]

-

American Chemical Society. (2026). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of aromatic sulfur heterocycles from aromatic hydrocarbons by use of a palladium ion complex. Retrieved from [Link]

-

ResearchGate. (2025). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. Retrieved from [Link]

-

ResearchGate. (2025). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Retrieved from [Link]

-

Agilent Technologies. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

-

PubMed. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Retrieved from [Link]

-

PubMed. (n.d.). Selectivity in reversed-phase separations Influence of the stationary phase. Retrieved from [Link]

-

Separation Methods Technologies, Inc. (1996). HPLC Separation Guide. Retrieved from [Link]

- Google Patents. (n.d.). US10571452B2 - Characterization of crude oil by high pressure liquid chromatography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. nacalai.com [nacalai.com]

- 6. separationmethods.com [separationmethods.com]

- 7. Selectivity in reversed-phase separations Influence of the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]

- 11. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US10571452B2 - Characterization of crude oil by high pressure liquid chromatography - Google Patents [patents.google.com]

- 13. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

microbial desulfurization of 2,8-Dimethyldibenzothiophene

Initiating Information Gathering

I'm starting a deep dive into microbial desulfurization of 2,8-Dimethyldibenzothiophene (2,8-DMDBT). I'm looking at microorganisms, pathways, enzymes, and protocols. My next step will be to collect detailed experimental procedures to ensure the accuracy of future work.

Expanding Data Collection

I'm now focusing on specific experimental procedures. My priority is isolating and screening 2,8-DMDBT desulfurizing microbes. I'm also looking for quantitative data on efficiency, optimal conditions, and kinetics. I plan to use this information to structure an application note, starting with an introduction to desulfurization and a detailed explanation of the 4S pathway.

Refining Approach & Strategy

I'm now zeroing in on specific methodologies and their nuances. My efforts are on identifying experimental procedures for microbial isolation, screening, and product analysis related to 2,8-DMDBT. Quantitative data on efficiency, optimization parameters (pH, temp), and kinetic properties are also my focus. I'm building a framework for the application note; I'll start with the significance of organosulfur compound desulfurization and a deep dive into the 4S pathway.

Application Note: A Practical Guide to Measuring the Fluorescence Quantum Yield of 2,8-Dimethyldibenzothiophene

Introduction

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[1][2][3] A precise understanding of ΦF is critical in diverse fields, from materials science and organic electronics to drug development and cellular imaging, as it directly governs the brightness and performance of fluorescent materials.

2,8-Dimethyldibenzothiophene is a sulfur-containing heterocyclic aromatic compound. Its rigid, planar structure and π-conjugated system make it and its derivatives promising candidates for use as building blocks in organic light-emitting diodes (OLEDs), organic semiconductors, and functional polymers.[4][5][6] Characterizing the emissive properties of this core structure, specifically its fluorescence quantum yield, is a crucial step in evaluating its suitability for these advanced applications.

This application note provides a detailed, experience-driven protocol for determining the fluorescence quantum yield of 2,8-Dimethyldibenzothiophene in solution using the relative method. This approach, which involves comparison against a well-characterized fluorescence standard, is widely adopted due to its reliability and accessibility with standard laboratory instrumentation.[2][3] We will delve into the causality behind experimental choices, from standard selection to data analysis, to ensure a robust and self-validating measurement.

The Principle of the Relative Quantum Yield Method

The relative method for determining ΦF is based on a straightforward principle: if a solution of an unknown sample and a solution of a reference standard with a known quantum yield (ΦST) absorb the same number of photons, then the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[2][3][7]

In practice, to account for differences in solution absorbance and the refractive index of the solvents, the following equation is used:

Where:

-

ΦX is the fluorescence quantum yield of the test sample (2,8-Dimethyldibenzothiophene).

-

ΦST is the fluorescence quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.

This graphical method of plotting intensity versus absorbance for a series of concentrations is superior to a single-point measurement as it confirms the absence of concentration-dependent artifacts (like aggregation or self-quenching) and provides a more statistically robust result.[7]

Experimental Design: Causality and Key Choices

A successful quantum yield measurement hinges on meticulous experimental design. Each choice is made to isolate the fluorescence process and eliminate potential sources of error.

Selection of the Reference Standard

The Challenge: The choice of the standard is the most critical factor. An inappropriate standard will introduce a systematic error that cannot be corrected in data analysis.

The Solution: Quinine sulfate is an excellent and widely-used standard for fluorophores that absorb in the UV region.[8][9] We will use Quinine Sulfate Dihydrate dissolved in 0.1 M perchloric acid (HClO4) as our reference.

Justification:

-

Spectral Overlap: 2,8-Dimethyldibenzothiophene is expected to absorb in the UV range. Quinine sulfate has a strong absorption band around 350 nm, making it suitable for excitation with common Xe lamps in spectrofluorometers.[10]

-

High and Stable Quantum Yield: Quinine sulfate in 0.1 M HClO4 has a well-established and stable quantum yield of 0.60 .[10][11] The use of perchloric acid is recommended over sulfuric acid because the quantum yield in HClO4 shows negligible temperature dependence.[11]

-

Photochemical Stability: It is highly photostable under typical measurement conditions, ensuring that its properties do not change during the experiment.

-

Emission Range: It emits in the blue region (~450 nm), which is easily detectable by standard photomultiplier tube (PMT) detectors.

Solvent Selection and Preparation

The Challenge: The solvent can significantly influence a molecule's quantum yield through polarity, viscosity, and specific interactions.[12][13][14] Impurities in the solvent can also be fluorescent, leading to erroneously high measurements.

The Solution: Use a high-purity, spectroscopic grade solvent that dissolves both 2,8-Dimethyldibenzothiophene and is compatible with the chosen standard (if the same solvent is used). Cyclohexane is a good starting point for dibenzothiophene derivatives due to its non-polar nature and low impurity levels.[15]

Justification:

-

Purity: Spectroscopic grade solvents minimize the risk of fluorescent contaminants. It is always best practice to run a solvent blank to check for background emission.

-

Solubility: 2,8-Dimethyldibenzothiophene is soluble in many common organic solvents.[5]

-

Refractive Index: The refractive index of the solvent is a required parameter in the quantum yield calculation. This value is readily available for common solvents.

The Critical Role of Concentration

The Challenge: At high concentrations, fluorescence measurements are plagued by the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution. This leads to an underestimation of the true fluorescence intensity and a non-linear relationship between absorbance and emission.

The Solution: Prepare a series of dilute solutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 in a standard 1 cm path length cuvette.[3][8][16]

Justification:

-

Avoiding Inner Filter Effects: Keeping the absorbance low ensures that the excitation light intensity is uniform across the cuvette and that the probability of re-absorption is negligible.

-

Linearity Check: Plotting the integrated fluorescence intensity against absorbance for multiple concentrations serves as a crucial self-validation step. A linear plot (passing through the origin) confirms that you are working in a suitable concentration range, free from aggregation and inner filter effects.[7]

Detailed Protocols

Required Instrumentation and Materials

-

Instrumentation:

-

A research-grade spectrofluorometer with spectral correction capabilities.

-

A UV-Vis spectrophotometer.

-

-

Materials:

-

2,8-Dimethyldibenzothiophene (high purity).

-

Quinine Sulfate Dihydrate (NIST SRM 936 or equivalent).[10]

-

Spectroscopic grade cyclohexane.

-

Perchloric acid (HClO4), 70%.

-

Ultrapure water.

-

Volumetric flasks (Class A).

-

Micropipettes.

-

1 cm path length quartz cuvettes (one for absorbance, one for fluorescence).

-

Protocol 1: Preparation of Solutions

This protocol ensures the accuracy required for a reliable measurement. Always use freshly prepared solutions.[17]

-

Prepare the Standard Solvent: Accurately prepare a 0.1 M HClO4 solution by diluting concentrated HClO4 with ultrapure water.

-

Prepare Standard Stock Solution (10-4 M Quinine Sulfate):

-

Accurately weigh an appropriate amount of Quinine Sulfate Dihydrate.

-

Dissolve it in a known volume of 0.1 M HClO4 in a volumetric flask to achieve a concentration of 1 x 10-4 M.

-

-

Prepare Sample Stock Solution (10-4 M 2,8-Dimethyldibenzothiophene):

-

Accurately weigh an appropriate amount of 2,8-Dimethyldibenzothiophene.

-

Dissolve it in a known volume of spectroscopic grade cyclohexane in a volumetric flask to achieve a concentration of 1 x 10-4 M.

-

-

Prepare Working Dilutions:

-

For both the standard and the sample, perform serial dilutions from the stock solutions to create a series of at least five concentrations.

-

The goal is to prepare solutions that will yield absorbance values between approximately 0.02 and 0.1 at the chosen excitation wavelength.

-

Protocol 2: Spectroscopic Measurements

Consistency is key. All instrument settings must remain identical for the sample and standard measurements.[8]

-

Determine Excitation Wavelength (λex):

-

Using one of the mid-concentration solutions of 2,8-Dimethyldibenzothiophene, acquire its absorbance spectrum.

-

Choose an excitation wavelength (λex) on the shoulder of the main absorption peak, typically around 350 nm, which is also a suitable wavelength for exciting Quinine Sulfate.

-

-

Absorbance Measurements:

-

Set the UV-Vis spectrophotometer to λex.

-

Blank the instrument with the appropriate solvent (cyclohexane for the sample, 0.1 M HClO4 for the standard).

-

Measure and record the absorbance of each working solution (sample and standard) at λex.

-

-